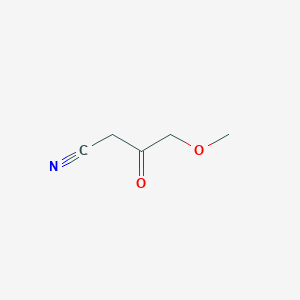

4-Methoxy-3-oxobutanenitrile

Description

4-Methoxy-3-oxobutanenitrile (CAS 739366-02-0) is a nitrile-containing organic compound featuring a methoxy (-OCH₃) and a ketone (oxo, C=O) group. Its structure can be represented as CH₃O-CH₂-C(O)-CH₂-C≡N, combining polar functional groups that influence its reactivity and applications. The compound is primarily utilized in industrial and scientific research contexts, such as organic synthesis intermediates, but is explicitly non-pharmaceutical and non-edible . Limited data on its physical properties (e.g., molecular weight, melting point) are publicly available, though its synthesis likely involves nucleophilic substitution or nitrile formation pathways, as inferred from structurally related compounds .

Properties

Molecular Formula |

C5H7NO2 |

|---|---|

Molecular Weight |

113.11 g/mol |

IUPAC Name |

4-methoxy-3-oxobutanenitrile |

InChI |

InChI=1S/C5H7NO2/c1-8-4-5(7)2-3-6/h2,4H2,1H3 |

InChI Key |

YDPDODRZXXZMII-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 4-Methoxy-3-oxobutanenitrile, differing primarily in functional groups and substituents:

| Compound Name | CAS Number | Key Functional Groups | Molecular Formula (Inferred) | Key Applications/Properties |

|---|---|---|---|---|

| 4-Methoxy-3-oxobutanenitrile | 739366-02-0 | Nitrile, Methoxy, Ketone | C₅H₅NO₂ | Organic synthesis intermediate |

| Ethyl 4-(benzyloxy)-3-oxobutanoate | 105-45-3 | Ester, Benzyloxy, Ketone | C₁₃H₁₆O₄ | Flavoring agents, plasticizers |

| Methyl 4-methoxy-3-oxobutanoate | Not provided | Ester, Methoxy, Ketone | C₆H₁₀O₄ | Solvent, synthetic intermediate |

| N-(4-Methoxyphenyl)-3-oxobutanamide | 5437-98-9 | Amide, Methoxyphenyl, Ketone | C₁₁H₁₃NO₃ | Pharmaceutical intermediates |

| 4-Methoxy-2,4-dioxobutanoic acid | Not provided | Carboxylic Acid, Methoxy, Two Ketones | C₅H₆O₅ | Specialty chemical synthesis |

Reactivity and Stability

- Nitrile vs. Ester/Amide: The nitrile group in 4-Methoxy-3-oxobutanenitrile confers higher polarity and reactivity compared to esters (e.g., Methyl 4-methoxy-3-oxobutanoate) or amides (e.g., N-(4-Methoxyphenyl)-3-oxobutanamide). Nitriles undergo hydrolysis to carboxylic acids or reduction to amines, whereas esters hydrolyze to acids/alcohols, and amides are more resistant to hydrolysis .

- The electron-withdrawing nitrile in 4-Methoxy-3-oxobutanenitrile may stabilize the enolate form more effectively than esters or amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.